2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile
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Overview
Description
2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is a complex organic compound characterized by its multiple chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. The process begins with the chlorination of pyridine derivatives, followed by the introduction of hydrazine and nitrophenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and hydrazino groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In the field of medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of 2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated aromatic structure.
Picloram: Another chlorinated pyridine derivative used as a herbicide.
Trichlorobenzene: A simpler chlorinated aromatic compound with different applications.
Properties
Molecular Formula |
C13H5Cl4N5O2 |
---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H5Cl4N5O2/c14-8-2-1-6(3-9(8)22(23)24)5-19-21-13-11(16)10(15)7(4-18)12(17)20-13/h1-3,5H,(H,20,21)/b19-5+ |
InChI Key |
KRFCWRAQVHSAMH-PTXOJBNSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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